2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a sulfamoylanilino group attached to a but-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid typically involves the reaction of methyl 4-aryl-2,4-dioxobut-2-enoates with 4-aminobenzenesulfonamide in a mixture of acetic acid and ethanol (1:1). This reaction yields methyl (2Z)-4-aryl-4-oxo-2-(4-sulfamoylanilino)but-2-enoates, which can be further processed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent ratios, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The sulfamoylanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid involves its interaction with specific molecular targets. The sulfamoylanilino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aryl-4-oxo-2-(4-sulfamoylanilino)but-2-enoates: These compounds are closely related and share similar structural features.
Sulfonamides: Compounds containing the sulfamoyl group, which exhibit similar chemical reactivity.
Uniqueness
2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64260-79-3 |
---|---|
Molecular Formula |
C11H12N2O5S |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
2-methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid |
InChI |
InChI=1S/C11H12N2O5S/c1-7(11(15)16)6-10(14)13-8-2-4-9(5-3-8)19(12,17)18/h2-6H,1H3,(H,13,14)(H,15,16)(H2,12,17,18) |
InChI Key |
ROCOMYLOAFNQCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.